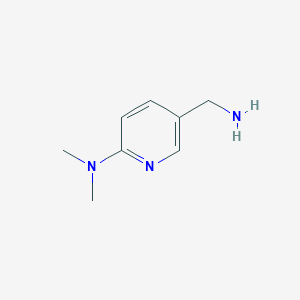

5-(aminomethyl)-N,N-dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

5-(aminomethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIDKQVYACIBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588521 | |

| Record name | 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354824-17-2 | |

| Record name | 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative that has garnered interest within the drug discovery and development landscape. Its characterization as a "Protein Degrader Building Block" suggests its primary utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, and potential applications in targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.

| Property | Value | Source |

| CAS Number | 354824-17-2 | [1] |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [2] |

| Predicted pKa | 8.18 ± 0.29 | [2] |

| Purity | ≥98% | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, general synthetic strategies for related aminopyridine derivatives can provide insight into its potential preparation. One common approach involves the amination of a suitable pyridine precursor. For instance, the synthesis of 3-amino-5-bromopyridine derivatives has been achieved through microwave-assisted reaction of 3,5-dibromopyridine with an excess of an aliphatic amine.[3] Another relevant synthesis is the preparation of 2-amino-5-methyl-pyridine, which can be produced from 3-methyl-pyridine and sodamide.

Characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application in Targeted Protein Degradation (PROTACs)

The designation of this compound as a "Protein Degrader Building Block" strongly indicates its role as a component in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The aminopyridine moiety of this compound is likely designed to function as a ligand for an E3 ubiquitin ligase. By binding to the E3 ligase, the PROTAC brings the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.

Logical Workflow for PROTAC Development:

Caption: Workflow of PROTAC design and mechanism of action.

While the specific E3 ligase recruited by this compound has not been explicitly documented in the available literature, aminopyridine scaffolds are known to be explored as ligands for various E3 ligases in the development of novel PROTACs. The identification of the specific E3 ligase is a critical step in the development and characterization of any new PROTAC.

Potential Signaling Pathway Involvement

The potential of aminopyridine derivatives to modulate cellular signaling is highlighted by research on similar compounds. For instance, a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives demonstrated their activity as potent and selective inhibitors of Janus kinase 2 (JAK2). This suggests that PROTACs incorporating this compound could potentially be designed to target components of the JAK-STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

Hypothetical Signaling Pathway Intervention:

Caption: Hypothetical targeting of the JAK-STAT pathway by a PROTAC.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. For specific handling and storage recommendations, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals, particularly those working in the field of targeted protein degradation. Its role as a building block for PROTACs opens up possibilities for the development of novel therapeutics against a wide range of diseases. Further experimental characterization of its physicochemical properties, a detailed elucidation of its synthesis, and identification of the specific E3 ligases it recruits will be crucial for its full exploitation in drug discovery. The structural similarity to known kinase inhibitors also suggests that this scaffold may have inherent biological activity that could be leveraged in the design of future therapeutics.

References

An In-depth Technical Guide on 5-(aminomethyl)-N,N-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure and properties of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, a compound of interest in chemical and pharmaceutical research.

Chemical Identity and Structure

The compound this compound is a substituted pyridine derivative. Its structure consists of a central pyridine ring functionalized with a dimethylamino group at the second position and an aminomethyl group at the fifth position.

IUPAC Name: The formally accepted IUPAC name for this compound is This compound .[1]

Synonyms: It is also known by other names, including 6-(Dimethylamino)-3-pyridinemethanamine.[2]

The chemical structure can be unambiguously represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: CN(C)C1=NC=C(C=C1)CN.[1][2]

Structural Diagram

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Physicochemical Properties and Identifiers

A summary of the key quantitative data and identifiers for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N₃ | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| Monoisotopic Mass | 151.110947427 Da | [1][2] |

| CAS Number | 354824-17-2 | [2][3][4] |

| PubChem CID | 16788596 | [1][2] |

| Predicted pKa | 8.18 ± 0.29 | [2] |

| Predicted XLogP3-AA | 0.2 | [1][2] |

| Canonical SMILES | CN(C)C1=NC=C(C=C1)CN | [1][2] |

| InChI Key | YJIDKQVYACIBPR-UHFFFAOYSA-N | [1][2] |

Context and Availability

This compound is listed as a building block for protein degraders, indicating its potential utility in the development of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs).[3] It is available from various chemical suppliers for research and development purposes.

Due to the specific nature of this inquiry focusing on the fundamental chemical identity of this compound, comprehensive experimental protocols, signaling pathway analyses, and extensive quantitative data from specific applications are not available within the scope of this guide. Such information would be found in peer-reviewed research articles detailing the use of this specific molecule in a particular biological or chemical context. No such specific research applications were found in the initial search.

References

An In-depth Technical Guide to the Predicted Physicochemical Properties of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine

This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) and a qualitative assessment of the aqueous solubility of the compound 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the key physicochemical properties that influence a compound's behavior in biological systems.

Predicted Physicochemical Data

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Method |

| pKa | 8.18 ± 0.29[1] | Computational Prediction |

| Aqueous Solubility | Not available | - |

Note on Solubility: A predicted or experimental value for the aqueous solubility of this compound is not currently available in public databases. However, based on its structure, which includes a polar aminomethyl group, a basic dimethylamino group, and a pyridine ring, the compound is expected to exhibit some degree of aqueous solubility. The solubility of substituted pyridines is influenced by the nature of their substituents; for instance, ionizable groups like amines tend to increase water solubility compared to nonpolar alkyl groups[2]. The amine groups in this compound will be protonated at physiological pH (around 7.4), which would further enhance its solubility in aqueous media.

Computational and Experimental Workflow

The determination of physicochemical properties such as pKa and solubility is a fundamental step in the characterization of new chemical entities. The process typically involves both in silico prediction and experimental validation.

Ionization State and pH

The predicted pKa of 8.18 for this compound indicates that the compound will exist in different ionization states depending on the pH of the surrounding environment. At a pH below the pKa, the protonated form will predominate, while at a pH above the pKa, the neutral form will be more abundant. The presence of two basic nitrogen atoms (the aminomethyl group and the dimethylamino group) suggests the possibility of multiple protonation steps. The provided predicted pKa likely corresponds to the most basic site.

Experimental Protocols

While specific experimental data for the target compound is unavailable, the following are detailed, generalized protocols for the experimental determination of pKa and aqueous solubility, applicable to amine-containing compounds.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[3][4][5][6]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[6][7]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[6][7]

-

To maintain a constant ionic strength, a background electrolyte (e.g., 0.15 M KCl) is added to the sample solution.[6][7]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

-

Place a known volume of the compound solution into a temperature-controlled vessel and immerse the calibrated pH electrode and a stirrer.

-

If the compound is a base, titrate with the standardized acid solution. Add the titrant in small, precise increments.

-

After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.[4]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest slope on the curve.

-

The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

The experiment should be performed in triplicate to ensure reproducibility.[6][7]

-

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]

Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer at a constant temperature. After equilibrium is reached, the concentration of the dissolved compound in the supernatant is determined.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

The use of an excess of the solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

-

-

Phase Separation:

-

Quantification:

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A calibration curve is prepared using standard solutions of the compound of known concentrations to quantify the amount in the sample.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).

-

Conclusion

This technical guide has summarized the predicted pKa of this compound and provided a framework for understanding its potential aqueous solubility. The provided experimental protocols offer standardized methods for the empirical determination of these crucial physicochemical parameters. The interplay of these properties, as visualized in the provided diagrams, is fundamental to the rational design and development of new therapeutic agents. Further experimental validation is necessary to confirm the computationally predicted data and to fully characterize the physicochemical profile of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

Spectroscopic and Spectrometric Characterization of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted data, expected spectral characteristics based on analogous structures, and comprehensive experimental protocols for acquiring and analyzing this information.

Compound Overview

Compound Name: this compound CAS Number: 354824-17-2[1][2] Molecular Formula: C₈H₁₃N₃[1][2] Molecular Weight: 151.21 g/mol [1]

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.11823 |

| [M+Na]⁺ | 174.10017 |

| [M-H]⁻ | 150.10367 |

| [M+NH₄]⁺ | 169.14477 |

| [M+K]⁺ | 190.07411 |

| [M]⁺ | 151.11040 |

Source: PubChem CID 16788596[3]

NMR Spectroscopy Data (Predicted and Expected)

Experimental NMR data for this compound is not currently published. However, based on the chemical structure and analysis of similar aminopyridine compounds, a predicted ¹H NMR spectrum can be outlined. The expected chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).

Structure for NMR Assignment:

Table 2: Expected ¹H NMR Spectral Data

| Proton | Multiplicity | Expected Chemical Shift (ppm) | Notes |

| H-3 | Doublet | ~6.4-6.6 | |

| H-4 | Doublet of Doublets | ~7.2-7.4 | |

| H-6 | Singlet (or narrow doublet) | ~7.8-8.0 | |

| -CH₂- | Singlet | ~3.6-3.8 | |

| -N(CH₃)₂ | Singlet | ~3.0-3.2 | |

| -NH₂ | Broad Singlet | Variable | Exchangeable with D₂O |

Table 3: Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~158-160 |

| C-3 | ~105-107 |

| C-4 | ~137-139 |

| C-5 | ~120-122 |

| C-6 | ~148-150 |

| -CH₂- | ~45-47 |

| -N(CH₃)₂ | ~38-40 |

Experimental Protocols

The following are detailed methodologies for conducting NMR and mass spectrometry analysis on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with a suitable ionization source (e.g., ESI, APCI)

-

Liquid chromatography (LC) system (for LC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is recommended for this compound due to the presence of basic nitrogen atoms.

-

Mass Analysis:

-

Full Scan Mode: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This is crucial for structural confirmation.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and compare it to the calculated exact mass.

-

Analyze the fragmentation pattern to identify characteristic losses and confirm the compound's structure.

-

Visualized Workflows

The following diagrams illustrate the general experimental workflows for NMR and mass spectrometry.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for mass spectrometry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine

This technical guide provides a detailed overview of a viable synthetic pathway for this compound, a pyridine derivative of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from commercially available precursors. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. The general workflow begins with the preparation of a key intermediate, 5-bromo-N,N-dimethylpyridin-2-amine. This is followed by a palladium-catalyzed cyanation to introduce a nitrile group, which is subsequently reduced to the desired primary amine.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-N,N-dimethylpyridin-2-amine

The initial step involves the N-methylation of 2-amino-5-bromopyridine. This transformation introduces the N,N-dimethylamino moiety, a key structural feature of the target molecule.[1]

Reaction Scheme:

2-Amino-5-bromopyridine → 5-Bromo-N,N-dimethylpyridin-2-amine

Protocol:

-

To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., DMF or THF), a base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred for a period to allow for the formation of the corresponding sodium salt.

-

Methyl iodide (CH₃I) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 5-bromo-N,N-dimethylpyridin-2-amine.

Step 2: Synthesis of 2-(Dimethylamino)pyridine-5-carbonitrile

This step involves a palladium-catalyzed cyanation reaction, replacing the bromine atom with a nitrile group.

Reaction Scheme:

5-Bromo-N,N-dimethylpyridin-2-amine → 2-(Dimethylamino)pyridine-5-carbonitrile

Protocol:

-

In a reaction vessel, 5-bromo-N,N-dimethylpyridin-2-amine, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a solvent (e.g., DMF or DMA) are combined under an inert atmosphere.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Once the starting material is consumed, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with water and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purification by column chromatography yields the desired 2-(dimethylamino)pyridine-5-carbonitrile.

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.[2][3]

Reaction Scheme:

2-(Dimethylamino)pyridine-5-carbonitrile → this compound

Protocol:

-

2-(Dimethylamino)pyridine-5-carbonitrile is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[2]

-

A hydrogenation catalyst, for instance, Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂), is added to the solution.[2][3]

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a high-pressure reactor).

-

The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

If necessary, the product can be further purified by distillation or crystallization to yield this compound.

Quantitative Data

The following table summarizes representative quantitative data for the key transformations in the synthesis. Yields and purity are based on typical outcomes for analogous reactions reported in the literature.

| Step | Transformation | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) |

| 1 | N-Methylation | 2-Amino-5-bromopyridine, Methyl Iodide | NaH | DMF | 70-85 | >95 |

| 2 | Cyanation | 5-Bromo-N,N-dimethylpyridin-2-amine, Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 60-80 | >95 |

| 3 | Nitrile Reduction | 2-(Dimethylamino)pyridine-5-carbonitrile, H₂ | Raney Nickel | MeOH | 85-95 | >98 |

Reaction Mechanism Visualization

The reduction of a nitrile to a primary amine via catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond.

Caption: Simplified mechanism of nitrile reduction to a primary amine.

References

Navigating the Frontier of Targeted Protein Degradation: A Guide to Building Blocks for PROTACs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This guide provides a comprehensive overview of the building blocks used to construct these powerful molecules, with a focus on the principles of their design, synthesis, and evaluation.

While the compound 5-(aminomethyl)-N,N-dimethylpyridin-2-amine is commercially available and categorized as a "Protein Degrader Building Block"[1], a detailed exploration of its specific applications, including quantitative performance data and established experimental protocols, is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on the well-established principles and components used in PROTAC development, drawing upon extensively characterized building blocks that recruit von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ubiquitin ligases.

The Architecture of a PROTAC: A Tripartite Molecular Bridge

PROTACs are modular molecules consisting of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] This tripartite structure enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

Caption: General mechanism of action for a PROTAC molecule.

Core Building Blocks for PROTAC Synthesis

The modular nature of PROTACs allows for the systematic optimization of their degradation activity through the combinatorial assembly of different building blocks.

| Building Block Category | Description | Examples |

| E3 Ligase Ligands | These moieties bind to an E3 ubiquitin ligase, hijacking its function to target a specific protein. The choice of E3 ligase ligand can influence the tissue distribution and degradation efficiency of the PROTAC. | VHL Ligands: Derivatives of VH032.[7] CRBN Ligands: Thalidomide, Pomalidomide, and Lenalidomide derivatives.[8] IAP Ligands: Bestatin and other SMAC mimetics.[9] MDM2 Ligands: Nutlin derivatives.[10] |

| Linkers | The linker connects the two ligands and its length, rigidity, and chemical composition are critical for the stability and efficacy of the ternary complex. | Alkyl Chains: Provide flexibility. Polyethylene Glycol (PEG): Enhance solubility and pharmacokinetic properties.[11] Alkynes/Azides: For use in "click chemistry" conjugation. |

| Protein of Interest (POI) Ligands | A ligand with known affinity for the target protein. The development of PROTACs has enabled the targeting of proteins that have been difficult to inhibit with traditional small molecules. | BET Bromodomains (e.g., BRD4): JQ1 and its analogues.[5][8] Kinases: Various kinase inhibitors. Nuclear Receptors: Ligands for androgen and estrogen receptors. |

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this activity include the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).

The following table presents representative data for well-characterized BRD4-targeting PROTACs, illustrating the range of potencies that can be achieved.

| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |

| dBET1 | CRBN | BRD4 | 8 nM | >95% | 22Rv1 |

| MZ1 | VHL | BRD4 | 25 nM | >90% | HeLa |

| ARV-825 | CRBN | BRD4 | <1 nM | >95% | RS4;11 |

| Compound 6b | CRBN | BRD4 | N/A | Dependent on dose | HCC1806, HCC1937 |

| ZXH-3-26 | VHL | BRD4 | 5 nM (at 5h) | N/A | N/A |

Note: The data presented are compiled from various sources and experimental conditions may differ.[8]

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a common method for the final step in PROTAC synthesis, where the E3 ligase ligand-linker intermediate is coupled to the POI ligand.

-

Dissolution: Dissolve the POI ligand (containing a carboxylic acid) and the E3 ligase ligand-linker (containing a terminal amine) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the solution to activate the carboxylic acid.

-

Coupling: Stir the reaction mixture at room temperature for several hours to overnight to allow for amide bond formation.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified using an appropriate chromatographic technique, such as reversed-phase HPLC, to yield the final PROTAC.

Protocol for Assessing Protein Degradation by Western Blot

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., α-tubulin, GAPDH) should also be used to ensure equal protein loading.

-

Detection and Analysis: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. The percentage of degradation is then calculated relative to the vehicle-treated control.

Caption: A typical experimental workflow for the evaluation of a PROTAC's degradation efficacy.

Conclusion

The development of PROTACs and other TPD strategies represents a paradigm shift in drug discovery. The ability to design and synthesize these molecules through the modular assembly of building blocks provides a powerful platform for creating novel therapeutics. While the specific utility of emerging building blocks like this compound is yet to be fully elucidated in the scientific literature, the foundational principles of PROTAC design and evaluation outlined in this guide provide a robust framework for the continued advancement of this exciting field. A thorough understanding of the interplay between E3 ligase ligands, linkers, and POI binders, coupled with rigorous quantitative analysis, is essential for the successful development of the next generation of protein degraders.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 45715-13-7|N,5-Dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS#:2624417-39-4 | this compound 3hcl | Chemsrc [chemsrc.com]

- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 9. acgpubs.org [acgpubs.org]

- 10. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 11. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

The Strategic Integration of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine in the Design of Akt-Targeting PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The design of a potent and selective PROTAC is a multifactorial process, heavily reliant on the judicious selection of a high-affinity ligand for the POI. This technical guide provides an in-depth exploration of the role of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, a known inhibitor of the Akt kinase, as a foundational building block in the design of Akt-targeting PROTACs. We will delve into the rationale for targeting Akt, the design and synthesis of PROTACs incorporating this aminopyridine warhead, and the critical experimental assays required for their comprehensive evaluation.

Introduction: The Rationale for Targeting Akt Kinase

The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in a multitude of human cancers. This pathway governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of Akt is a common oncogenic driver, making it a prime therapeutic target.

While traditional small-molecule inhibitors have been developed to target the kinase activity of Akt, they often face challenges such as the development of resistance and off-target effects. PROTACs offer a distinct and potentially more advantageous therapeutic strategy by inducing the degradation of the entire Akt protein, thereby eliminating both its catalytic and non-catalytic functions.

This compound as an Akt Warhead

The compound this compound has been identified as a ligand for Akt, making it a suitable "warhead" for an Akt-targeting PROTAC. Its aminopyridine scaffold serves as a key recognition motif for the Akt kinase domain. The primary amine handle provides a convenient attachment point for a linker, which in turn is connected to an E3 ligase ligand.

PROTAC Design and Synthesis

The construction of an Akt-targeting PROTAC using this compound involves the strategic assembly of three key components: the Akt ligand (warhead), a linker, and an E3 ligase ligand.

Components of an Akt-Targeting PROTAC

-

Protein of Interest (POI) Ligand: this compound.

-

E3 Ligase Ligand: Commonly used ligands include derivatives of thalidomide or pomalidomide for Cereblon (CRBN) recruitment, or VHL-1 for von Hippel-Lindau (VHL) E3 ligase recruitment.

-

Linker: The linker's length, composition (e.g., PEG, alkyl chains), and attachment points are critical for optimal ternary complex formation and subsequent degradation.

General Synthetic Strategy

A common synthetic approach involves a convergent strategy where the Akt ligand and the E3 ligase ligand are functionalized with complementary reactive groups on their respective linkers, followed by a final coupling step. A representative synthetic scheme is outlined below.

Caption: General synthetic workflow for an Akt-targeting PROTAC.

Experimental Evaluation of Akt-Targeting PROTACs

A rigorous and systematic evaluation is crucial to characterize the biological activity of newly synthesized Akt PROTACs. This involves a series of biochemical and cell-based assays.

Biochemical Assays

These assays are designed to quantify the binding affinities of the PROTAC for its individual targets and the stability of the ternary complex.

| Assay | Purpose | Typical Metrics |

| Isothermal Titration Calorimetry (ITC) | To determine the binding affinity (Kd) of the warhead for Akt and the E3 ligase ligand for its E3 ligase. | Kd |

| Surface Plasmon Resonance (SPR) | An alternative to ITC for measuring binding kinetics and affinity. | Kd, kon, koff |

| Time-Resolved FRET (TR-FRET) | To assess the formation of the ternary complex (Akt-PROTAC-E3 ligase) in a cell-free system. | EC50 |

Cellular Assays

These assays evaluate the ability of the PROTAC to induce the degradation of Akt in a cellular context and the downstream functional consequences.

| Assay | Purpose | Typical Metrics |

| Western Blot | To directly measure the reduction in Akt protein levels following PROTAC treatment. | DC50, Dmax |

| In-Cell ELISA / High-Content Imaging | Quantitative, higher-throughput methods to measure Akt protein levels. | DC50, Dmax |

| HiBiT Assay | A sensitive, real-time assay to monitor the kinetics of Akt degradation in live cells. | Degradation Rate |

| Phospho-Akt Western Blot | To assess the functional consequence of Akt degradation by measuring the levels of phosphorylated downstream targets (e.g., PRAS40, GSK3β). | IC50 |

| Cell Viability/Proliferation Assays | To determine the anti-proliferative effect of Akt degradation in cancer cell lines. | GI50 |

Detailed Experimental Protocols

Protocol: Western Blot for Akt Degradation

-

Cell Culture and Treatment: Plate cancer cells (e.g., LNCaP, MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the Akt PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against total Akt and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the Akt signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol: TR-FRET for Ternary Complex Formation

-

Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Reconstitute fluorescently labeled anti-tag antibodies (e.g., anti-GST-terbium and anti-His-d2). Prepare purified, tagged Akt (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).

-

Assay Procedure: In a low-volume 384-well plate, add a serial dilution of the Akt PROTAC. Add the tagged Akt and E3 ligase complex. Add the labeled anti-tag antibodies.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for an Akt-targeting PROTAC.

Caption: Experimental workflow for Akt PROTAC evaluation.

Conclusion

The strategic use of this compound as a warhead for Akt provides a solid foundation for the development of potent and selective Akt-degrading PROTACs. This approach holds significant promise for overcoming the limitations of traditional Akt inhibitors and offers a novel therapeutic avenue for the treatment of Akt-driven malignancies. A thorough understanding of the principles of PROTAC design, coupled with a rigorous application of the biochemical and cellular assays outlined in this guide, is essential for the successful progression of these next-generation therapeutics from the laboratory to the clinic.

An In-depth Technical Guide on 5-(aminomethyl)-N,N-dimethylpyridin-2-amine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive data on the synthesis, biological activity, and specific signaling pathways of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine derivatives is limited in publicly available scientific literature. This guide therefore focuses on a closely related and well-studied class of analogs: N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives . These compounds share key structural motifs and have demonstrated significant potential as selective kinase inhibitors, offering valuable insights for researchers in the field.

Introduction

The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-aminopyridine and 2-aminopyrimidine moieties, in particular, are key pharmacophores that can engage in critical hydrogen bonding interactions with protein targets. The incorporation of an aminomethyl group provides a versatile handle for derivatization and can influence solubility, cell permeability, and target engagement.

This technical guide provides a detailed overview of the synthesis, biological evaluation, and mechanism of action of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives, which have emerged as potent and selective inhibitors of Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical regulator of cell growth, differentiation, and immune responses, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions. The development of selective JAK2 inhibitors represents a promising therapeutic strategy for these disorders.

Synthesis of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives

The synthesis of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives typically involves a multi-step sequence. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a key intermediate, adapted from documented procedures.

Synthesis of tert-butyl (4-((5-methyl-2-(phenylamino)pyrimidin-4-yl)amino)phenyl)methylcarbamate

-

Reaction Setup: To a solution of tert-butyl (4-aminophenyl)methylcarbamate (1.1 mmol) and 4-chloro-5-methyl-N-phenylpyrimidin-2-amine (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) in a sealed tube, add cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

-

Reaction Conditions: Purge the reaction mixture with argon for 15 minutes. Seal the tube and heat the mixture at 100 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired product.

Subsequent deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free amine, which can then be coupled with various carboxylic acids or sulfonyl chlorides to generate a library of final compounds.

Biological Activity and Quantitative Data

The primary biological target of the N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives discussed in the literature is JAK2. The inhibitory activity of these compounds is typically assessed using in vitro kinase assays.

In Vitro JAK Kinase Inhibition

The following table summarizes the inhibitory activity (IC₅₀ values) of representative compounds against a panel of JAK kinases.

| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |

| Analog 1 | 193 | 5 | 273 | 206 |

| Analog 2 | >1000 | 12 | >1000 | >1000 |

| Analog 3 | 350 | 8 | 450 | 380 |

Data presented is representative and compiled from published studies on N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine analogs.

As the data indicates, these derivatives can exhibit high potency and selectivity for JAK2 over other JAK family members. This selectivity is a critical attribute for developing therapeutics with an improved safety profile, as inhibition of other JAK isoforms can lead to unwanted side effects.

Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression.

The JAK-STAT Signaling Pathway

The mechanism of action of these inhibitors involves the blockade of the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream STAT proteins.

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK2 inhibitors.

Pathway Description:

-

Cytokine Binding: An extracellular cytokine binds to its specific receptor on the cell surface.

-

Receptor Dimerization and JAK2 Activation: This binding induces receptor dimerization, bringing the associated JAK2 proteins into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Phosphorylation: Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. JAK2 subsequently phosphorylates the recruited STATs.

-

STAT Dimerization: Phosphorylated STATs (p-STAT) dissociate from the receptor and form homodimers or heterodimers.

-

Nuclear Translocation: The STAT dimers translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription.

The N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives act as ATP-competitive inhibitors of JAK2, preventing the phosphorylation of STATs and thereby blocking the entire downstream signaling cascade.

Conclusion and Future Directions

The N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine scaffold has proven to be a valuable starting point for the development of potent and selective JAK2 inhibitors. The data presented in this guide highlights the potential of these compounds as therapeutic agents for the treatment of myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Exploration of Novel Analogs: Synthesis and evaluation of derivatives of the core this compound structure to explore a wider chemical space.

-

In Vivo Efficacy and Safety Studies: Comprehensive preclinical evaluation of lead candidates in relevant animal models to assess their therapeutic potential and safety profiles.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working on the discovery and development of novel kinase inhibitors based on the 2-aminopyridine and related heterocyclic scaffolds.

Commercial Suppliers and Technical Guide for 5-(aminomethyl)-N,N-dimethylpyridin-2-amine

For researchers, scientists, and drug development professionals, 5-(aminomethyl)-N,N-dimethylpyridin-2-amine is a key building block in the synthesis of various compounds with therapeutic potential. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in the synthesis of nicotinamide derivatives.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from the following vendors, among others:

-

Amerigo Scientific: Offers the compound for research use.

-

CP Lab Safety: Supplies the compound with a minimum purity of 98% and categorizes it as a "Protein Degrader Building Block".[1]

-

BLD Pharm: Lists the compound and its dihydrochloride salt.

-

Alchem Pharmtech: Provides the compound with the catalog number Z-65222.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 354824-17-2 | CP Lab Safety[1] |

| Molecular Formula | C₈H₁₃N₃ | CP Lab Safety[1] |

| Molecular Weight | 151.2 g/mol | CP Lab Safety[1] |

| Purity | min 98% | CP Lab Safety[1] |

| Predicted pKa | 8.18 ± 0.29 | Guidechem |

Application in the Synthesis of Nicotinamide Derivatives

A significant application of this compound is in the synthesis of nicotinamide derivatives with potential therapeutic uses, as detailed in patent US20100222319A1.[2] The patent describes the preparation of these derivatives for use as anticancer agents.[2] The synthesis of this compound itself is referenced to the Journal of Agricultural and Food Chemistry, 2008, 56(1), 204-212.[2]

Experimental Protocol: Synthesis of a Nicotinamide Derivative

The following is a representative experimental protocol for the synthesis of a nicotinamide derivative using this compound as a key intermediate, based on the procedures outlined in patent US20100222319A1.[2]

Step 1: Amidation Reaction

-

A solution of a suitable dihalonicotinic acid (P1), for example, 2,6-dichloronicotinic acid, is prepared in a protic solvent such as an alcohol or water.[2]

-

An excess of an amine (R₄NH₂) is reacted with the dihalonicotinic acid derivative (P2) to form the corresponding amide (P3).[2] This reaction is typically carried out in the presence of a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and a base such as triethylamine in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at ambient temperature.[2]

Step 2: Suzuki Coupling

-

The resulting amide (P3) is then subjected to a Suzuki coupling reaction with a suitable boronic acid or ester. This step introduces further diversity into the molecule.

Step 3: Final Coupling with this compound

-

The product from the Suzuki coupling is then coupled with this compound. This is typically an amidation reaction where the carboxylic acid group of the intermediate is activated and then reacted with the primary amine of this compound.

Visualizations

Logical Workflow for the Synthesis of Nicotinamide Derivatives

The following diagram illustrates the logical workflow for the synthesis of nicotinamide derivatives, highlighting the role of this compound as a key building block.

Caption: Synthetic workflow for therapeutic nicotinamide derivatives.

Signaling Pathway Context

While a specific signaling pathway for the final nicotinamide derivatives is not detailed in the provided search results, their intended use as anticancer agents suggests they may target pathways involved in cell proliferation, survival, or apoptosis. The diagram below provides a generalized representation of how such a molecule might function.

Caption: Potential mechanism of action for anticancer nicotinamide derivatives.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Using 5-(aminomethyl)-N,N-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine in amide coupling reactions. This reagent is a valuable building block in medicinal chemistry and drug discovery due to its bifunctional nature, incorporating both a primary amine for amide bond formation and a dimethylaminopyridine (DMAP)-like scaffold, which can potentially act as an internal catalyst.

Introduction

Amide bond formation is a cornerstone of synthetic organic and medicinal chemistry. The protocol described herein utilizes this compound as the amine component in a coupling reaction with a carboxylic acid. The primary aminomethyl group serves as the nucleophile for the acylation reaction. Standard coupling reagents can be employed to facilitate this transformation, leading to the synthesis of a wide array of substituted pyridine derivatives.

Data Presentation

Table 1: Optimized Reaction Protocol Components

| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Role |

| Carboxylic Acid (R-COOH) | 1.0 | 1.0 mmol | Substrate |

| This compound | 1.1 | 166.3 mg (1.1 mmol) | Substrate |

| HATU | 1.2 | 456.3 mg (1.2 mmol) | Coupling Reagent |

| N,N-Diisopropylethylamine (DIPEA) | 2.5 | 436 µL (2.5 mmol) | Base |

| N,N-Dimethylformamide (DMF) | - | 5 mL | Solvent |

Table 2: Representative Reaction Optimization Study

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | HATU | DIPEA | DMF | 25 | 4 | 92 | >98 |

| 2 | HATU | Triethylamine | DMF | 25 | 4 | 85 | 97 |

| 3 | HATU | DIPEA | CH₂Cl₂ | 25 | 6 | 78 | 95 |

| 4 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 88 | 96 |

| 5 | T3P | Pyridine | EtOAc | 50 | 3 | 90 | >98 |

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.

Materials:

-

Carboxylic acid (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol, 1.0 equiv.).

-

Add this compound (1.1 mmol, 1.1 equiv.).

-

Dissolve the substrates in anhydrous DMF (5 mL).

-

Add HATU (1.2 mmol, 1.2 equiv.) to the solution.

-

Add DIPEA (2.5 mmol, 2.5 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature (25 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Visualizations

Reaction Mechanism

References

Experimental procedure for incorporating 5-(aminomethyl)-N,N-dimethylpyridin-2-amine into a PROTAC linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs trigger the complete removal of the target protein from the cell.[3] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the target's ubiquitination and degradation by the proteasome.[6][7] The incorporation of specific chemical motifs, such as pyridine rings, into the linker can improve critical physicochemical properties, including aqueous solubility, metabolic stability, and cell permeability.[8][9]

This document provides a detailed experimental procedure for incorporating 5-(aminomethyl)-N,N-dimethylpyridin-2-amine , a versatile building block, into a PROTAC linker via a robust amide bond formation. The primary aliphatic amine on the aminomethyl group serves as an excellent nucleophile for coupling with a carboxylic acid-terminated linker or ligand.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[10] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[11] The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the protein.[1] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[10]

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution.[12] A common strategy involves the sequential coupling of the three core components.[4] The workflow below illustrates the incorporation of the aminopyridine moiety into a linker, followed by attachment to the remaining PROTAC components, and final purification.

Experimental Protocols

The following protocol details a robust and widely used method for amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a common peptide coupling reagent.[13][14]

Protocol 1: HATU-Mediated Amide Coupling

Objective: To couple this compound with a carboxylic acid-terminated molecule (e.g., a linker precursor like Boc-NH-PEG3-COOH).

Materials:

-

Carboxylic acid component (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (1.0 equiv) in anhydrous DMF (to a concentration of approx. 0.1 M).

-

To the stirred solution, add HATU (1.2 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[13]

-

Once the reaction is complete, quench by adding water.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted acid and DMF.[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide-coupled product.

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.[15]

Data Presentation

The choice of coupling reagents can influence reaction outcomes. The table below summarizes typical conditions for common amide coupling protocols suitable for this transformation.

| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Typical Purity (%) |

| HATU | None | DIPEA | DMF | 80 - 95 | >95 |

| EDC·HCl | HOBt | DIPEA | DCM/DMF | 70 - 90 | >95 |

| PyBOP | None | DIPEA | DMF | 75 - 95 | >95 |

Yields and purities are representative and may vary based on the specific substrates and reaction scale.[16][17]

Modular PROTAC Assembly

The synthesis of PROTACs is inherently modular, allowing for the combination of different building blocks to optimize degradation activity. The aminopyridine derivative can be viewed as a key module that is connected to the POI and E3 ligand modules via linker components.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]

- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

Protecting Group Strategy for the Primary Amine of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the protecting group strategy for the primary amine of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine. This compound features multiple nitrogen functionalities, necessitating a robust and selective protection strategy to enable successful synthetic transformations. The focus of this guide is on the application of common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Introduction

In the synthesis of complex molecules, particularly in medicinal chemistry and drug development, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The primary aminomethyl group on the pyridine ring of this compound is a nucleophilic and basic center that often requires protection to achieve desired chemical outcomes. The choice of protecting group is critical and depends on the overall synthetic route, particularly the reaction conditions that will be employed in subsequent steps. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1][2]

This application note details the selection, introduction, and cleavage of Boc, Cbz, and Fmoc protecting groups for the primary amine of this compound, providing detailed protocols and a comparative summary of their key features to aid in the design of effective synthetic strategies.

Protecting Group Selection and Strategy

The selection of a suitable protecting group is paramount for a successful multi-step synthesis. The Boc, Cbz, and Fmoc groups are all carbamate-based protections for amines and are widely used in organic synthesis.[3][4] Their distinct deprotection conditions allow for orthogonal strategies, where one group can be selectively removed in the presence of others.[5]

-

tert-Butoxycarbonyl (Boc): The Boc group is a popular choice due to its stability under a variety of conditions, including those that are basic and nucleophilic.[6][7] It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][8]

-

Benzyloxycarbonyl (Cbz): The Cbz group is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[9] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which is a mild deprotection method.[10][11]

-

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability under basic conditions, typically using a secondary amine like piperidine.[12][13] This makes it orthogonal to both Boc and Cbz protecting groups.[5]

The overall protecting group strategy can be visualized as a three-stage process: protection of the primary amine, performing the desired chemical transformation on another part of the molecule, and finally, the deprotection of the primary amine to yield the final product.

Caption: General workflow for a protecting group strategy.

Chemical Structures and Reactions

The following diagram illustrates the chemical structures of the starting material, the protected intermediates with Boc, Cbz, and Fmoc groups, and the deprotected product.

Caption: Protection and deprotection reactions.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the protection and deprotection of the primary amine of this compound with Boc, Cbz, and Fmoc protecting groups. The data is based on general procedures for primary amines and may require optimization for this specific substrate.

| Protecting Group | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Boc | Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 6 | 90 - 98 |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 1 - 3 | 95 - 99 | |

| Cbz | Protection | Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) | THF/Water | 0 to RT | 2 - 4 | 85 - 95 |

| Deprotection | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) or Ethyl Acetate (EtOAc) | RT | 2 - 8 | 90 - 98 | |

| Fmoc | Protection | Fmoc-Cl, Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 0 to RT | 1 - 3 | 90 - 97 |

| Deprotection | 20% Piperidine in DMF | Dimethylformamide (DMF) | RT | 0.5 - 2 | 95 - 99 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Boc Protection of this compound

Objective: To synthesize tert-butyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)[14]

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection

Objective: To deprotect tert-butyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)[15]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Cbz Protection of this compound

Objective: To synthesize benzyl ((6-(dimethylamino)pyridin-3-yl)methyl)carbamate.

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)[10]

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the mixture with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Cbz Deprotection